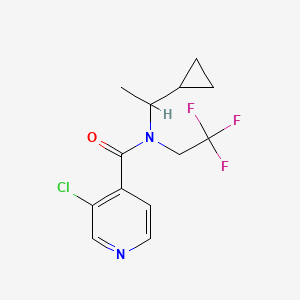![molecular formula C12H13ClN4O B7580198 3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580198.png)
3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide is a chemical compound that has been recently synthesized and has potential applications in scientific research. It belongs to the class of pyridine carboxamides and has a molecular formula of C13H14ClN5O.
Mechanism of Action
The mechanism of action of 3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide is not fully understood. However, it has been proposed that the compound may inhibit the activity of certain enzymes or proteins involved in cancer cell growth or bacterial cell wall synthesis.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide can induce apoptosis (programmed cell death) in cancer cells and inhibit bacterial growth. It has also been reported to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide in lab experiments is its potential as a lead compound for the development of new anticancer or antibacterial drugs. However, its limitations include the need for further studies to fully understand its mechanism of action and potential toxicity.
Future Directions
There are several future directions for research on 3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide. These include:
1. Further studies on its mechanism of action and potential toxicity.
2. Development of analogs with improved potency and selectivity.
3. Evaluation of its activity against other types of cancer cells and bacteria.
4. Investigation of its potential as a therapeutic agent for inflammatory and pain-related disorders.
5. Development of new drug delivery systems for improved efficacy and safety.
Synthesis Methods
The synthesis of 3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide involves the reaction of 3-chloropyridine-4-carboxylic acid with N-methyl-N-[(1-methylpyrazol-4-yl)methyl]amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.
Scientific Research Applications
3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to have activity against certain types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
properties
IUPAC Name |
3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-16(7-9-5-15-17(2)8-9)12(18)10-3-4-14-6-11(10)13/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMLQQGODDQTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-1-[(1-methylindazol-3-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7580124.png)

![methyl 6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyrazine-2-carboxylate](/img/structure/B7580133.png)
![2-[2-[(3-Chloropyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7580139.png)
![5-[[(3-Chloropyridine-4-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7580140.png)
![3-[(3-Chloropyridine-4-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7580150.png)
![2-Chloro-4-[(3-chloropyridine-4-carbonyl)amino]benzoic acid](/img/structure/B7580157.png)
![5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid](/img/structure/B7580159.png)
![2-[[(3-Chloropyridine-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580163.png)
![4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7580165.png)

![7-(2,2,3,3-Tetramethylcyclopropanecarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7580187.png)
![3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine](/img/structure/B7580196.png)
![3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7580204.png)